molecular formula C20H24N4O2S B5029231 1-(2-Methoxyphenyl)-3-[5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3,4-thiadiazol-2-yl]urea

1-(2-Methoxyphenyl)-3-[5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B5029231
M. Wt: 384.5 g/mol
InChI Key: FNEDQTCAVDSHOP-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-[5-(tricyclo[3311~3,7~]dec-1-yl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Future Directions

The future directions for research on “N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea” could include further exploration of its potential biological activities, such as antimicrobial and anti-inflammatory effects . Additionally, its potential use as a synthetic cannabinoid could be further investigated .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-3-[5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3,4-thiadiazol-2-yl]urea typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

    Attachment of the Tricyclo[3.3.1.1~3,7~]dec-1-yl Group: This step involves the introduction of the tricyclo[3.3.1.1~3,7~]dec-1-yl moiety through nucleophilic substitution or other suitable reactions.

    Coupling with 2-Methoxyphenyl Isocyanate: The final step involves the reaction of the intermediate with 2-methoxyphenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-3-[5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-[5-(tricyclo[331

    Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Agriculture: Thiadiazole derivatives are known for their pesticidal and herbicidal activities, and this compound may be explored for such applications.

    Materials Science: The unique structural features of the compound may make it suitable for use in the development of advanced materials, such as polymers or nanomaterials.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)-3-[5-(cyclohexyl)-1,3,4-thiadiazol-2-yl]urea: A similar compound with a cyclohexyl group instead of the tricyclo[3.3.1.1~3,7~]dec-1-yl group.

    1-(2-Methoxyphenyl)-3-[5-(phenyl)-1,3,4-thiadiazol-2-yl]urea: A similar compound with a phenyl group instead of the tricyclo[3.3.1.1~3,7~]dec-1-yl group.

Uniqueness

The uniqueness of 1-(2-Methoxyphenyl)-3-[5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3,4-thiadiazol-2-yl]urea lies in its structural features, particularly the presence of the tricyclo[3.3.1.1~3,7~]dec-1-yl group. This unique moiety may impart specific biological or chemical properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c1-26-16-5-3-2-4-15(16)21-18(25)22-19-24-23-17(27-19)20-9-12-6-13(10-20)8-14(7-12)11-20/h2-5,12-14H,6-11H2,1H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEDQTCAVDSHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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